4-[[3-[(6S)-3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZ0108 is a potent inhibitor of poly ADP-ribose polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6. It has shown significant potential in scientific research, particularly in oncology, due to its ability to inhibit centrosome clustering and induce cytotoxicity in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZ0108 involves the optimization of phthalazinone-based PARP inhibitors. The synthetic route includes several key steps:
Formation of the phthalazinone core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: Specific functional groups are introduced to enhance the compound’s potency and selectivity. This may involve reactions such as halogenation, alkylation, or acylation.
Purification and characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods.
Industrial Production Methods
Industrial production of AZ0108 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
AZ0108 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s activity .
Scientific Research Applications
AZ0108 has a wide range of scientific research applications:
Chemistry: It serves as a tool for studying the inhibition of PARP enzymes and their role in cellular processes.
Biology: AZ0108 is used to investigate the biological consequences of inhibiting centrosome clustering and its effects on cell division.
Medicine: The compound has shown potential in cancer research, particularly in inducing cytotoxicity in cancer cells and inhibiting tumor growth.
Industry: AZ0108 can be used in the development of new therapeutic agents targeting PARP enzymes .
Mechanism of Action
AZ0108 exerts its effects by inhibiting the activity of PARP1, PARP2, and PARP6. These enzymes are involved in various cellular processes, including DNA repair and cell division. By inhibiting these enzymes, AZ0108 induces replication stress and prevents centrosome clustering, leading to cell death in cancer cells. The compound’s mechanism of action involves competitive inhibition at the NAD+ binding site of the PARP enzymes .
Comparison with Similar Compounds
Similar Compounds
Olaparib: Another PARP inhibitor used in cancer therapy.
Niraparib: A PARP inhibitor with similar applications in oncology.
Rucaparib: Another compound targeting PARP enzymes with therapeutic potential
Uniqueness of AZ0108
AZ0108 is unique due to its high selectivity for PARP1, PARP2, and PARP6, and its ability to induce replication stress and centrosome declustering. This makes it a valuable tool in cancer research, offering potential advantages over other PARP inhibitors .
Properties
Molecular Formula |
C24H20F4N6O2 |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
4-[[3-[(6S)-3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H20F4N6O2/c1-13-11-34-18(29-32-22(34)23(2,25)26)12-33(13)21(36)14-6-5-7-15(10-14)24(27,28)19-16-8-3-4-9-17(16)20(35)31-30-19/h3-10,13H,11-12H2,1-2H3,(H,31,35)/t13-/m0/s1 |
InChI Key |
NWGMIELHSCQGOG-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@H]1CN2C(=NN=C2C(C)(F)F)CN1C(=O)C3=CC(=CC=C3)C(C4=NNC(=O)C5=CC=CC=C54)(F)F |
Canonical SMILES |
CC1CN2C(=NN=C2C(C)(F)F)CN1C(=O)C3=CC(=CC=C3)C(C4=NNC(=O)C5=CC=CC=C54)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.